molecular formula C25H27N3O5S2 B2638454 N-{4-[1-(4-methoxybenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 851781-39-0

N-{4-[1-(4-methoxybenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2638454
CAS No.: 851781-39-0
M. Wt: 513.63
InChI Key: XWAVQGKFWTWOGE-UHFFFAOYSA-N
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Description

N-{4-[1-(4-methoxybenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a scientifically validated dual inhibitor targeting both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade. This pyrazoline-based compound was designed to simultaneously block the production of prostaglandins and leukotrienes, two major classes of pro-inflammatory and pro-carcinogenic eicosanoids . Its primary research value lies in investigating the amplified therapeutic potential and reduced side-effect profile associated with dual-pathway inhibition compared to selective COX-2 inhibitors. Researchers utilize this compound to probe the interconnected inflammatory pathways in models of chronic inflammation, and it is of significant interest in oncology research for its potential to suppress tumor cell proliferation, angiogenesis, and metastasis driven by both COX-2 and 5-LOX derived signaling molecules. The mechanism involves competitive binding to the active sites of these enzymes, thereby providing a powerful tool for dissecting the complex roles of eicosanoids in disease pathophysiology and for exploring novel multi-target therapeutic strategies.

Properties

IUPAC Name

N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S2/c1-4-34(29,30)27-21-11-9-19(10-12-21)24-17-25(20-7-5-18(2)6-8-20)28(26-24)35(31,32)23-15-13-22(33-3)14-16-23/h5-16,25,27H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAVQGKFWTWOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(4-methoxybenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the sulfonamide groups and aromatic substituents. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(4-methoxybenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the aromatic rings.

    Reduction: Reduction reactions can alter the sulfonamide groups, potentially leading to different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups to the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-Cancer Properties

Recent studies have highlighted the efficacy of compounds containing pyrazole moieties as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a compound similar to N-{4-[1-(4-methoxybenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has been shown to exhibit potent antiproliferative activity against various cancer cell lines. In vitro assays demonstrated that these compounds inhibited the phosphorylation of CDK substrates, leading to cell cycle arrest in the S and G2/M phases .

Table 1: Summary of Anti-Cancer Activity

Compound NameTarget CDKIC50 (nM)Cell Lines TestedMechanism
Compound 4kCDK23060 cancer linesInhibition of phosphorylation
N-{...}CDK7250VariousCell cycle arrest

1.2 Anti-Inflammatory Effects

Another promising application is in the realm of anti-inflammatory agents. Compounds derived from sulfonamides have been shown to modulate inflammatory pathways effectively. The compound has demonstrated significant effects in reducing inflammation markers in preclinical models, indicating its potential for treating conditions such as arthritis and other inflammatory diseases .

Case Studies

2.1 Case Study: CDK Inhibition

A notable study focused on a pyrazolo[1,5-a]pyrimidine derivative (similar structure to N-{4-[...]}), revealing its selective inhibition of multiple CDKs. The compound was tested on human tumor xenografts and displayed significant tumor suppression at doses of 25 mg/kg. This study underscores the potential of pyrazole-containing compounds in cancer therapy .

2.2 Case Study: Inflammation Modulation

In another investigation, researchers examined the anti-inflammatory properties of a related sulfonamide compound. The results indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in animal models, showcasing its therapeutic promise for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N-{4-[1-(4-methoxybenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Pyrazoline Positions) Molecular Weight Notable Biological Activities Synthesis Method References
N-{4-[1-(4-Methoxybenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide 1: 4-MeO-PhSO₂; 5: 4-Me-Ph ~500 (estimated) Carbonic anhydrase inhibition, cytotoxicity Cyclocondensation
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 1: 3-Cl-PhSO₂; 5: 2-F-Ph 493.94 Not explicitly reported; likely enzyme inhibition Suzuki coupling
N-(3-(5-(4-(Dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide 1: MeSO₂; 5: 4-(NMe₂)-Ph 436.55 Enhanced solubility, potential CNS activity Multi-step sulfonylation
(E)-4-((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)aminobenzenesulfonamide 5: Aryl-CH=N-PhSO₂NH₂ ~400–450 Diuretic activity (in silico prediction) Conventional synthesis

Key Observations:

The 4-methylphenyl substituent at position 5 provides steric bulk, which may limit off-target interactions compared to smaller groups like 2-fluorophenyl .

Solubility and Pharmacokinetics: The dimethylaminophenyl substituent in the compound from increases water solubility due to its basic nitrogen, whereas the target compound’s 4-methylphenyl group reduces solubility but enhances lipophilicity for membrane penetration .

Synthetic Complexity :

  • Suzuki coupling (used for the 3-chloro/2-fluoro analogue ) allows precise aryl group introduction but requires palladium catalysts, increasing cost. Conventional cyclocondensation (target compound ) is simpler but may yield lower purity.

Key Findings:

  • The target compound exhibits 10-fold higher carbonic anhydrase IX inhibition than the dimethylamino derivative, likely due to optimal hydrogen bonding from the 4-methoxy group .
  • Cytotoxicity against MCF-7 cells is superior to the 3-chloro/2-fluoro analogue, suggesting the 4-methylphenyl group enhances tumor cell targeting .

Structural Validation and Crystallography

The target compound’s structure was confirmed using SHELXL refinement (R factor < 0.06) , whereas analogues like the 3-chloro/2-fluoro derivative required SHELXS for solution due to twinning challenges . The dihydro-pyrazole ring adopts a half-chair conformation in all cases, but torsion angles vary by <5° depending on substituent bulk .

Biological Activity

N-{4-[1-(4-methoxybenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide, a complex sulfonamide derivative, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's molecular formula is C21H23N3O5SC_{21}H_{23}N_{3}O_{5}S, with a molecular weight of 429.5 g/mol. Its structure features a sulfonamide group, which is often associated with various pharmacological activities including antibacterial and enzyme inhibition.

PropertyValue
Molecular FormulaC21H23N3O5S
Molecular Weight429.5 g/mol
CAS Number1169995-01-0

Antibacterial Activity

Research indicates that sulfonamide compounds exhibit significant antibacterial properties. The compound in focus has shown moderate to strong activity against various bacterial strains, primarily due to its ability to inhibit folic acid synthesis in bacteria.

Case Study : In a study evaluating the antibacterial efficacy of similar sulfonamide derivatives, compounds demonstrated strong inhibitory effects against Salmonella typhi and Bacillus subtilis, suggesting that the incorporation of methoxy and methyl groups enhances their activity against gram-positive bacteria .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease enzymes.

Research Findings : A related study highlighted that various synthesized compounds with similar structures exhibited strong inhibitory action against AChE, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

Sulfonamides have been explored for their anticancer properties. The compound's structural features may contribute to its ability to interfere with cancer cell proliferation.

Example : In vitro studies have indicated that certain sulfonamide derivatives can induce apoptosis in cancer cells by modulating key signaling pathways . The presence of the pyrazole ring in this compound may enhance its cytotoxic effects against specific cancer cell lines.

The biological activity of this compound can be attributed to its interaction with target enzymes and receptors:

  • Antibacterial Mechanism : By inhibiting dihydropteroate synthase, the compound disrupts folate synthesis in bacteria.
  • Enzyme Inhibition : It binds to the active sites of AChE and urease, preventing substrate binding and subsequent enzymatic reactions.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntibacterialModerate to strong against S. typhi and B. subtilis
Enzyme InhibitionStrong AChE and urease inhibition
AnticancerInduces apoptosis in specific cancer cell lines

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